[4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid
Overview
Description
[4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid is a complex organic compound that features both azepane and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the azepane and piperidine rings. The reaction conditions often require the use of catalysts such as phenylsilane and iron complexes to promote the formation and reduction of intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often involving metal catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the azepane and piperidine rings.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium compounds, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
[4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through a mixed-type mechanism, combining competitive and non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant properties.
Evodiamine: Known for its anticancer effects.
Matrine: Exhibits antiproliferative properties.
Uniqueness
What sets [4-(Azepan-1-yl)piperidin-1-yl]-phenylmethanone apart is its dual ring structure, which allows for unique interactions with biological targets. This structural feature provides a versatile platform for the development of new therapeutic agents.
Properties
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c21-18(16-8-4-3-5-9-16)20-14-10-17(11-15-20)19-12-6-1-2-7-13-19;3-1(4)2(5)6/h3-5,8-9,17H,1-2,6-7,10-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYWQIDCHTWDJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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